5-Bromo-2-(piperidin-1-yl)pyridine
Overview
Description
The compound 5-Bromo-2-(piperidin-1-yl)pyridine is a brominated pyridine derivative that is of interest due to its potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss 5-Bromo-2-(piperidin-1-yl)pyridine, they do provide insights into similar brominated pyridine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another approach includes bromocyclization followed by reduction and ring expansion-oxidation protocols to transform bromomethyl-pyrrolinium bromides into piperidin-3-ones . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation and alkylation reactions .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray diffraction (XRD) . Density functional theory (DFT) calculations are used to optimize the geometric structure and to predict vibrational frequencies and chemical shifts . The crystal structure is further analyzed for intermolecular interactions, such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of brominated pyridine compounds can be studied through various spectroscopic methods and theoretical calculations. For instance, the chemical reactivity of compounds can be indicated by mapping molecular electrostatic potential (MEP) over their stabilized geometries . The transformation of bromomethyl-pyrrolinium bromides into piperidin-3-ones showcases the potential for novel ring expansion-oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives, such as their nonlinear optical (NLO) properties, are often computed using DFT . The bioactivity of these compounds can be assessed through experimental activities against bacteria and fungus . Additionally, the antimicrobial activities can be tested using methods like the minimal inhibitory concentration (MIC) .
Scientific Research Applications
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their wide applicability and bioavailability, employs hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the development of lead molecules through a one-pot multicomponent reaction, showcasing the role of pyridine derivatives in advancing synthetic chemistry (Parmar, Vala, & Patel, 2023).
Antidepressants Targeting 5-HT1A Receptors
Pyridine derivatives are found to play a significant role in the structure and function of 5-HT1A receptors, which are key in the brain's serotonin system. This includes the development of antidepressants where derivatives containing functional groups such as piperazine, piperidine, and pyrimidine are explored for their potential in treating depression (Wang et al., 2019).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives have been reported for a variety of biological activities, indicating their increasing importance in modern medicinal applications. This highlights the versatility of pyridine derivatives in contributing to the development of new therapeutic profiles (Altaf et al., 2015).
Chemosensing Applications
The potential of pyridine derivatives in analytical chemistry, particularly as chemosensors, is notable. These derivatives can be highly effective in detecting various species (anions, cations, and neutral species) in different samples, demonstrating their application beyond medicinal chemistry to include environmental and biological analyses (Abu-Taweel et al., 2022).
Pyrrolidine in Drug Discovery
Pyrrolidine, a saturated scaffold widely used in medicinal chemistry, is enhanced by the non-planarity of the ring—a phenomenon called “pseudorotation”. This review explores the bioactive molecules characterized by the pyrrolidine ring, underlining the importance of this scaffold in drug discovery processes (Li Petri et al., 2021).
Piperidine Alkaloids in Medicinal Plants
Piperidine alkaloids, derived from plants such as Pinus, are highlighted for their medicinal importance. This review touches on the diverse clinical applications of piperidine alkaloids, reflecting on their potential in pharmaceutical research (Singh et al., 2021).
Safety And Hazards
The safety information for 5-Bromo-2-(piperidin-1-yl)pyridine indicates that it may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSMUUEBQNEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585955 | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-1-yl)pyridine | |
CAS RN |
24255-95-6 | |
Record name | 5-Bromo-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24255-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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